molecular formula C19H18N4OS B6569129 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 946299-75-8

3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Cat. No. B6569129
CAS RN: 946299-75-8
M. Wt: 350.4 g/mol
InChI Key: BMKWQKXUANYOCU-UHFFFAOYSA-N
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Description

1,2,4-Triazoles and thiadiazines are classes of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities . They are known to exhibit antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The ability of these compounds to form specific interactions with different target receptors makes them valuable in drug design and development .


Synthesis Analysis

1,3,4-Thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques, including IR and NMR .

Scientific Research Applications

Anticancer Applications

Compounds in this family have shown potential in anticancer applications . They could be used in the development of new drugs targeting various types of cancer.

Antimicrobial Applications

These compounds have demonstrated antimicrobial properties . They could be used in the creation of new antimicrobial agents to combat resistant strains of bacteria.

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antioxidant Applications

These compounds have shown antioxidant activity . They could be used in the development of new antioxidant supplements or treatments.

Antiviral Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Enzyme Inhibitor Applications

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of conditions related to these enzymes.

Antitubercular Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have shown potential as antitubercular agents . They could be used in the development of new treatments for tuberculosis.

Drug Design and Development

The structure–activity relationship of these biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Safety and Hazards

While specific safety and hazard information for “3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is not available, it’s important to note that the safety of such compounds would depend on their specific chemical structure and properties. Some 1,2,4-triazoles and thiadiazines have been found to exhibit cytotoxic activity .

Future Directions

The future research in this field is likely to focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . In silico pharmacokinetic and molecular modeling studies may also be conducted to further understand the properties and potential applications of these compounds .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-17(20-18-21-22-19-23(18)11-12-25-19)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKWQKXUANYOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-diphenylpropanamide

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